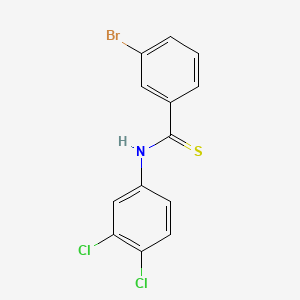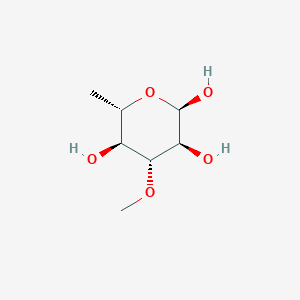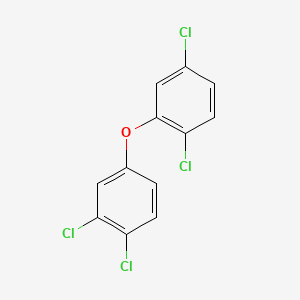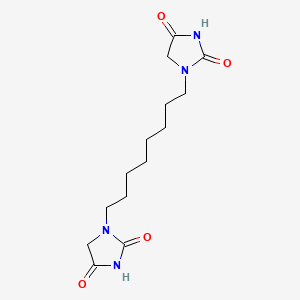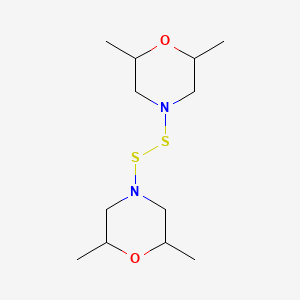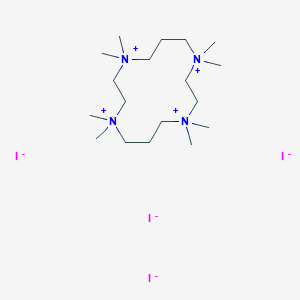
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is a complex organic compound known for its unique structure and properties It belongs to the class of tetraazoniacyclotetradecane derivatives, which are characterized by their cyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the complete methylation of the nitrogen atoms. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazoniacyclotetradecane derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its cyclic structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A closely related compound with a similar cyclic structure but without the methyl groups.
1,4,7,10-Tetraazacyclododecane: Another related compound with a smaller ring size and different chemical properties.
Uniqueness
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is unique due to its fully methylated nitrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
143171-93-1 |
|---|---|
Molecular Formula |
C18H44I4N4 |
Molecular Weight |
824.2 g/mol |
IUPAC Name |
1,1,4,4,8,8,11,11-octamethyl-1,4,8,11-tetrazoniacyclotetradecane;tetraiodide |
InChI |
InChI=1S/C18H44N4.4HI/c1-19(2)11-9-12-21(5,6)17-18-22(7,8)14-10-13-20(3,4)16-15-19;;;;/h9-18H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI Key |
AWLWWVIISPZWRN-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1(CCC[N+](CC[N+](CCC[N+](CC1)(C)C)(C)C)(C)C)C.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






